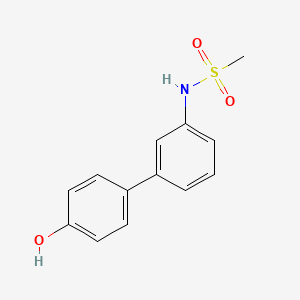

4-(3-Methylsulfonylaminophenyl)phenol

Description

4-(3-Methylsulfonylaminophenyl)phenol is a phenolic compound featuring a methylsulfonylamino (-SO₂NHCH₃) substituent at the 3-position of the phenyl ring attached to the phenol core. This electron-withdrawing group significantly influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[3-(4-hydroxyphenyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-18(16,17)14-12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXRUNDXCKVPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683634 | |

| Record name | N-(4'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-55-5 | |

| Record name | N-(4'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylsulfonylaminophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides under specific conditions. For instance, the reaction of 4-(methylsulfonyl)phenol with p-toluenesulfonic anhydride yields 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .

Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale synthesis methods such as the hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are optimized for high yield and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

Oxidation: Phenolic compounds can be oxidized to quinones under specific conditions.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common for phenolic compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxone, and molecular oxygen are commonly used oxidants.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using chlorine or bromine, often without a catalyst due to the activating effect of the hydroxyl group.

Major Products:

Oxidation: Quinones

Reduction: Phenols

Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

4-(3-Methylsulfonylaminophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylsulfonylaminophenyl)phenol involves its interaction with various molecular targets and pathways:

Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.

Antioxidant Activity: The compound donates hydrogen atoms or electrons to free radicals, breaking the chain reaction of oxidation.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Potency

| Substituent | Position | Relative Potency | Key Property |

|---|---|---|---|

| -Cl | 4 | 9× | High lipophilicity |

| -Cl | 3 | 13× | Moderate steric bulk |

| -OCH₃ | 4 | 6× | Electron-donating |

| -SO₂NHCH₃ | 3 | Inactive | Strong EWG* |

*EWG: Electron-Withdrawing Group

Lipophilicity and Physicochemical Properties

Lipophilicity (logP/D) is a critical determinant of bioavailability:

- 3-Methylsulfonylaminophenylphenol: The sulfonyl group increases polarity, likely lowering logP compared to chloro or alkyl derivatives. This may explain its lack of activity in systems requiring hydrophobic interactions .

Stability and Reactivity

- Quinone Methide Formation: Phenolic compounds like 4-(methoxymethyl)phenol form reactive p-quinone methide intermediates during enzymatic oxidation, which may contribute to toxicity or covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.